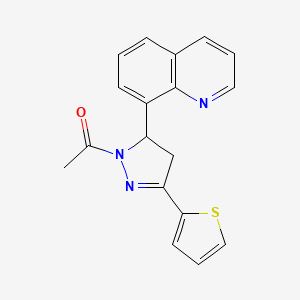

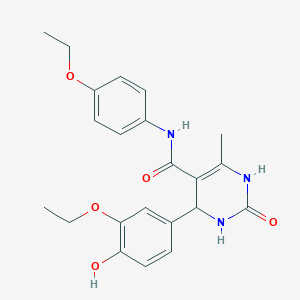

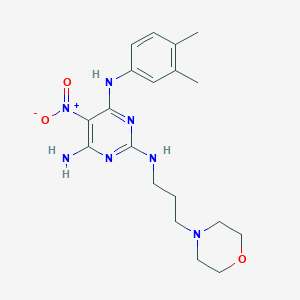

![molecular formula C16H14F3NO B2882806 2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 327085-04-1](/img/structure/B2882806.png)

2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one” is a cell-permeable indolyl-chromenone compound . It is also known as Fluridone .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Another method involves the Vilsmeier–Haack formylation of 4-{(1E)-1-[2-(aryl)hydrazinylidene]ethyl}-5-methyl-1-[2-methyl-3-(trifluoromethyl)phenyl/substituted phenyl]-1H-1,2,3-triazole . A different approach involves the use of tetrahydrofuran (THF) and synthetic chloro-5-trifluoromethyl of the 2-isobutyramide .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. For instance, one study discusses the acid-catalyzed condensation of 2-trifluoroacetyl-1,3-indanedione with phenylhydrazine . Another study mentions the transformation of a free amine into pexidartinib 8 by reducing amination .Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group in the compound is commonly found in FDA-approved drugs . It’s known to exhibit numerous pharmacological activities . Therefore, this compound could potentially be used in the development of new pharmaceutical drugs.

Anti-Inflammatory Medications

Pyrazoles, a class of compounds to which our compound of interest may be related, have potential applications as anti-inflammatory medications . Given the structural similarities, it’s possible that this compound could also have anti-inflammatory properties.

Antitumor Drugs

Pyrazoles are also known for their antitumor properties . This suggests that the compound could potentially be used in cancer treatment research.

Pesticides

Another application of pyrazoles is in the agrochemical industry as pesticides . The compound could be explored for similar uses.

Enhancement of Biological Activity

Fluorine substitution, as seen in this compound, has been extensively investigated in drug research for its ability to enhance biological activity and increase chemical or metabolic stability .

Antibiotic Activity

Fused-ring triketones, such as those that could potentially be derived from this compound, possess useful medicinal properties, such as antibiotic activity .

Safety and Hazards

The safety and hazards associated with this compound are important to consider. For instance, Methyl 2-[3-(trifluoromethyl)phenyl]acetate, a related compound, has been classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that indole derivatives interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities .

Pharmacokinetics

It’s known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Action Environment

It’s known that the trifluoromethyl group can improve drug potency .

properties

IUPAC Name |

2-methyl-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO/c1-10-8-13-14(6-3-7-15(13)21)20(10)12-5-2-4-11(9-12)16(17,18)19/h2,4-5,8-9H,3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKHAWKRXWNILC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC=CC(=C3)C(F)(F)F)CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[6-methoxy-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882723.png)

![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate](/img/structure/B2882730.png)

![N-[(1R)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide](/img/structure/B2882733.png)

![2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2882735.png)

![N-(2,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882736.png)

![2-(Benzylsulfonyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2882741.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2882742.png)